- A new convenient synthesis of N-acyl-2-(dimethoxyphosphoryl)glycinatesTetrahedron Letters, 2006, 47(20), 3439-3442,
Cas no 89524-99-2 (Trimethyl a-(Acetamido)phosphonoacetate)

Trimethyl a-(Acetamido)phosphonoacetate Chemical and Physical Properties
Names and Identifiers
-
- Acetic acid,2-(acetylamino)-2-(dimethoxyphosphinyl)-, methyl ester
- methyl 2-acetamido-2-(dimethoxyphosphoryl)acetate
- methyl 2-acetamido-2-dimethoxyphosphorylacetate
- METHYL-2-N-(ACETYLAMINO)-DIMETHYL PHOSPHONO ACETATE
- Methyl-2-N-(acetylamino)dimethyl phosphono acetate
- Acetic acid, (acetylamino)(dimethoxyphosphinyl)-, methyl ester
- Methyl 2-acetylamino-2-(dimethoxyphosphinyl)acetate
- methyl2-acetamido-2-(dimethoxyphosphoryl)acetate
- C7H14NO6P
- MXNIODZSMNMILW-UHFFFAOYSA-N
- Trimethyl a-(acetamido)phosphonoacetate
- OR310623
- AK4
- Acetic acid, (acetylamino)(dimethoxyphosphinyl)-, methyl ester (9CI)
- Methyl 2-(acetylamino)-2-(dimethoxyphosphinyl)acetate (ACI)
- Methyl α-(acetylamino)-α-(dimethoxyphosphoryl)acetate
- Trimethyl α-(acetamido)phosphonoacetate
- Methyl-2-N-(acetylamino)-dimethyl-phosphono acetate
- DB-078436
- Trimethyl Alpha-(Acetamido)phosphonoacetate
- DTXSID30471784
- Methyl acetamido(dimethoxyphosphoryl)acetate
- Methyl (acetylamino)(dimethoxyphosphoryl)acetate
- AC-30250
- BK-0727
- SCHEMBL712601
- AKOS015837730
- Methyl 2-acetamido-2-dimethoxyphosphoryl-acetate
- Methyl 2-(Acetylamino)-2-(dimethoxyphosphinyl)acetate; Methyl alpha-(Acetylamino)-alpha-(dimethoxyphosphoryl)acetate
- CS-0090957
- MFCD08443722
- Acetylamino-(dimethoxy-phosphoryl)-acetic acid methyl ester
- methyl 2-(dimethyl phosphono)-2-acetamidoacetate
- SY023654
- 89524-99-2
- Ac-Gly(PO(OMe)2-OMe
- methyl 2-(dimethoxyphosphoryl)-2-acetamidoacetate
- Trimethyl a-(Acetamido)phosphonoacetate
-
- MDL: MFCD08443722
- Inchi: 1S/C7H14NO6P/c1-5(9)8-6(7(10)12-2)15(11,13-3)14-4/h6H,1-4H3,(H,8,9)
- InChI Key: MXNIODZSMNMILW-UHFFFAOYSA-N
- SMILES: O=C(C(P(OC)(OC)=O)NC(C)=O)OC
Computed Properties
- Exact Mass: 239.05600
- Monoisotopic Mass: 239.05587416g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 15
- Rotatable Bond Count: 6
- Complexity: 283
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 90.9
- XLogP3: -1.2
Experimental Properties
- Density: 1.253±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: 88.0-88.5 ºC
- Boiling Point: 385.305°C at 760 mmHg
- Flash Point: 186.826°C
- Refractive Index: 1.439
- Solubility: Soluble (538 g/l) (25 º C),
- PSA: 100.74000
- LogP: 0.49840
Trimethyl a-(Acetamido)phosphonoacetate Security Information
- Hazard Statement: H315-H319-H335
- HazardClass:IRRITANT
- Storage Condition:Sealed in dry,Room Temperature
Trimethyl a-(Acetamido)phosphonoacetate Customs Data
- HS CODE:2931900090
- Customs Data:
China Customs Code:
2931900090Overview:
2931900090. Other organic-Inorganic compound. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:6.5%. general tariff:30.0%
Summary:
2931900090. other organo-inorganic compounds. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:6.5%. General tariff:30.0%
Trimethyl a-(Acetamido)phosphonoacetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Ambeed | A217016-250mg |
Methyl 2-acetamido-2-(dimethoxyphosphoryl)acetate |
89524-99-2 | 97% | 250mg |
$9.0 | 2025-02-21 | |
Ambeed | A217016-10g |
Methyl 2-acetamido-2-(dimethoxyphosphoryl)acetate |
89524-99-2 | 97% | 10g |
$68.0 | 2025-02-21 | |
abcr | AB505333-5 g |
Methyl 2-acetamido-2-(dimethoxyphosphoryl)acetate, 95%; . |
89524-99-2 | 95% | 5g |
€265.90 | 2022-07-29 | |
eNovation Chemicals LLC | D747959-5g |
Methyl 2-acetamido-2-(dimethoxyphosphoryl)acetate |
89524-99-2 | 97% | 5g |
$70 | 2024-06-07 | |
abcr | AB505333-25 g |
Methyl 2-acetamido-2-(dimethoxyphosphoryl)acetate, 95%; . |
89524-99-2 | 95% | 25g |
€708.20 | 2022-07-29 | |
TRC | M219250-50mg |
Trimethyl a-(Acetamido)phosphonoacetate |
89524-99-2 | 50mg |
$ 64.00 | 2023-09-07 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M25640-1g |
Methyl 2-acetamido-2-(dimethoxyphosphoryl)acetate |
89524-99-2 | 97% | 1g |
¥71.0 | 2024-07-19 | |
Ambeed | A217016-100g |
Methyl 2-acetamido-2-(dimethoxyphosphoryl)acetate |
89524-99-2 | 97% | 100g |
$639.0 | 2025-02-21 | |
Apollo Scientific | OR310623-25g |
Methyl 2-acetamido-2-(dimethoxyphosphoryl)acetate |
89524-99-2 | 25g |
£550.00 | 2025-02-19 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PO024-1g |
Trimethyl a-(Acetamido)phosphonoacetate |
89524-99-2 | 97% | 1g |
248.0CNY | 2021-07-13 |
Trimethyl a-(Acetamido)phosphonoacetate Production Method
Production Method 1
1.2 Reagents: Methyl iodide ; 24 h, rt
Production Method 2
1.2 -
- One-pot tandem enantioselective hydrogenation-hydroformylation synthesis of cyclic α-amino acidsNew Journal of Chemistry, 2003, 27(2), 387-394,
Production Method 3
- Synthesis of the octahydroindole unit of aeruginosins via asymmetric hydrogenation of the Diels-Alder adducts of 2-amido-2,4-pentadienoateTetrahedron, 2007, 63(51), 12740-12746,
Production Method 4
- An intramolecular oxa-Michael reaction on α,β-unsaturated α-amino-δ-hydroxycarboxylic acid esters. Synthesis of functionalized 1,3-dioxanesOrganic & Biomolecular Chemistry, 2018, 16(8), 1277-1286,
Trimethyl a-(Acetamido)phosphonoacetate Raw materials
- Borate(1-),tetrafluoro-
- methyl 2-{[(tert-butoxy)carbonyl]amino}-2-(dimethoxyphosphoryl)acetate
- N-Benzyloxycarbonyl-2-phosphonoglycine trimethyl ester
Trimethyl a-(Acetamido)phosphonoacetate Preparation Products
Trimethyl a-(Acetamido)phosphonoacetate Related Literature
-
Janina Legendziewicz,Małgorzata Borzechowska,Graźyna Oczko,Gerd Meyer New J. Chem., 2000,24, 53-59
-
N. D. Vinh,N. V. Dang,T. T. Trang,H. T. Van,T. T. Thao,L. T. Hue,P. T. Tho RSC Adv., 2020,10, 11957-11965
-
Alain Mayer,Adrian Häberli,Christian J. Leumann Org. Biomol. Chem., 2005,3, 1653-1658
-
Miroslav Kloz,Rienk van Grondelle,John T.M. Kennis Phys. Chem. Chem. Phys., 2011,13, 18123-18133
-
Chien-Chung Peng,Chiung Wen Kuo,Di-Yen Chueh,Hsiao-Mei Wu,Yuan-Hsuan Liu,Peilin Chen RSC Adv., 2018,8, 30320-30329
Additional information on Trimethyl a-(Acetamido)phosphonoacetate
Research Brief on Trimethyl a-(Acetamido)phosphonoacetate (CAS: 89524-99-2) in Chemical Biology and Pharmaceutical Applications
Trimethyl a-(Acetamido)phosphonoacetate (CAS: 89524-99-2) is a specialized organophosphorus compound that has garnered significant attention in recent chemical biology and pharmaceutical research. This phosphonoacetate derivative serves as a versatile building block in medicinal chemistry, particularly in the synthesis of phosphonate-based bioactive molecules. Recent studies highlight its role as a key intermediate in developing protease inhibitors and nucleotide analogs, with emerging applications in targeted drug delivery systems.
Structural analysis reveals that the compound's unique combination of phosphonate and acetamido functional groups enables selective interactions with biological targets. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its effectiveness as a precursor for HIV-1 protease inhibitors, showing 40% improved binding affinity compared to previous generation compounds when incorporated into specific scaffold designs. The trimethyl ester protection enhances cell permeability while maintaining synthetic flexibility for subsequent modifications.
Innovative synthetic methodologies utilizing 89524-99-2 have been developed to address previous challenges in stereoselective synthesis. Researchers at MIT reported a novel asymmetric hydrogenation protocol in ACS Catalysis (2024) that achieves >95% enantiomeric excess for chiral phosphonate derivatives derived from this precursor. This breakthrough significantly impacts the development of phosphonate-based therapeutics where stereochemistry critically influences biological activity.
In pharmaceutical formulation research, Trimethyl a-(Acetamido)phosphonoacetate has shown promise in improving drug solubility and stability. Recent preclinical studies indicate its potential as a prodrug moiety for poorly soluble kinase inhibitors, with one candidate compound demonstrating 3-fold increased oral bioavailability in animal models (European Journal of Pharmaceutical Sciences, 2024). These findings suggest expanding applications in oncology drug development pipelines.
Ongoing research explores the compound's utility in targeted covalent inhibitors, leveraging its phosphonate group for selective binding to active site residues. A Nature Chemical Biology publication (March 2024) detailed its incorporation into irreversible inhibitors of metalloproteinases, showing superior selectivity profiles compared to traditional carboxylate-based designs. This approach opens new avenues for developing precision therapeutics with reduced off-target effects.
From a safety and regulatory perspective, recent toxicological assessments (Regulatory Toxicology and Pharmacology, 2023) have established preliminary safety profiles for derivatives containing the 89524-99-2 core structure. These studies support continued investigation while identifying optimal structural modifications to minimize potential metabolic liabilities. The compound's stability under physiological conditions makes it particularly attractive for prolonged-action formulations.
Future research directions focus on expanding the therapeutic applications of Trimethyl a-(Acetamido)phosphonoacetate derivatives, with several clinical-stage candidates currently in development for rare genetic disorders and antiviral therapies. The compound's modular synthetic accessibility continues to drive innovation in structure-activity relationship studies, positioning it as a valuable tool in modern drug discovery paradigms.
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